Flumecinol

Description

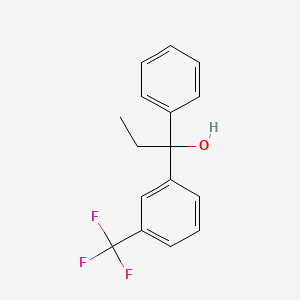

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3O/c1-2-15(20,12-7-4-3-5-8-12)13-9-6-10-14(11-13)16(17,18)19/h3-11,20H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVASNQYQOZHAJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C2=CC(=CC=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866560 | |

| Record name | alpha-Ethyl-3-(trifluoromethyl)benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56430-99-0, 107317-30-6, 107317-31-7 | |

| Record name | α-Ethyl-α-phenyl-3-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56430-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumecinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056430990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumecinol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107317306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumecinol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107317317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ethyl-3-(trifluoromethyl)benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flumecinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMECINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB0YA8LDOW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUMECINOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMZ2L5L8WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUMECINOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWK2338NBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flumecinol: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumecinol (3-trifluoromethyl-α-ethylbenzhydrol), a notable liver microsomal drug-metabolizing enzyme inducer, has demonstrated clinical efficacy in the management of pruritus associated with cholestasis. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological action of this compound. Detailed experimental protocols for its synthesis and clinical evaluation are presented, alongside a quantitative analysis of its therapeutic effects. Furthermore, the underlying signaling pathways responsible for its enzyme-inducing properties are elucidated through diagrammatic representations. This whitepaper serves as a critical resource for researchers and professionals engaged in drug discovery and development, offering in-depth insights into the chemical and biological profile of this compound.

Discovery and Development

This compound, also known as Zixoryn and RGH-3332, was developed by the Hungarian pharmaceutical company Gedeon Richter Ltd. While the precise timeline of its initial discovery is not extensively documented in readily available literature, research published in the late 1980s confirms its investigation by scientists at Gedeon Richter.[1] The primary focus of its development was its potent ability to induce liver microsomal enzymes, a property that underpins its therapeutic applications.

The rationale for developing this compound stemmed from the understanding that inducing specific cytochrome P450 (CYP450) enzymes could enhance the metabolism and clearance of endogenous substances that accumulate in certain pathological conditions, such as the bile acids and other pruritogens in cholestatic liver disease. This targeted enzyme induction offered a novel therapeutic strategy for alleviating symptoms like pruritus.

Chemical Synthesis

The synthesis of this compound is achieved through a Grignard reaction, a well-established method in organic chemistry for the formation of carbon-carbon bonds. The process involves the reaction of a Grignard reagent, prepared from 3-trifluoromethyl-bromobenzene, with propiophenone.

Experimental Protocol: Synthesis of this compound

Materials:

-

Propiophenone

-

Magnesium turnings

-

3-Trifluoromethyl-bromobenzene

-

Dry ether

-

10% aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

A Grignard solution is prepared by reacting 13.6 g of magnesium turnings with 126 g of 3-trifluoromethyl-bromobenzene in 182 ml of dry ether. The solution is cooled to -10°C.

-

A solution of 37.5 g of propiophenone in 200 ml of dry ether is added dropwise to the cooled Grignard solution.

-

The reaction mixture is stirred at 0°C for 30 minutes, followed by refluxing for 1 hour.

-

After cooling the mixture to 0°C, the Grignard complex is decomposed by the addition of a 10% aqueous ammonium chloride solution.

-

The ethereal phase is separated, washed until neutral, and subsequently dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting residual oil is subjected to fractional distillation under vacuum to yield 3-trifluoromethyl-α-ethyl-benzhydrol (this compound).

Yield: 57.3 g Boiling Point: 106°-108° C at 0.03 mmHg

This synthetic route is detailed in U.S. Patent US04094908.

Mechanism of Action: Enzyme Induction

This compound functions as an inducer of hepatic drug-metabolizing enzymes, primarily the cytochrome P450 superfamily.[2] This induction is a receptor-mediated process involving the activation of nuclear receptors, predominantly the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). These receptors act as xenobiotic sensors that, upon activation, regulate the transcription of genes encoding Phase I and Phase II metabolizing enzymes and drug transporters.

The general signaling pathway for xenobiotic-mediated enzyme induction is as follows:

Caption: Generalized signaling pathway of xenobiotic-induced enzyme induction via PXR and CAR.

Upon entering the hepatocyte, this compound can directly bind to and activate PXR, causing the dissociation of chaperone proteins like HSP90. It can also indirectly activate CAR through signaling cascades. The activated receptors translocate to the nucleus and form heterodimers with the Retinoid X Receptor (RXR). These heterodimers then bind to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes. This binding enhances the transcription of genes encoding for various metabolic enzymes, most notably CYP450s, leading to an overall increase in the metabolic capacity of the liver.

Clinical Efficacy in Pruritus

The primary clinical application of this compound has been in the management of pruritus associated with cholestatic liver diseases, such as primary biliary cirrhosis (PBC). The rationale is that by inducing hepatic enzymes, this compound enhances the metabolism and elimination of accumulated pruritogenic substances.

Clinical Trial Data

A randomized, double-blind, placebo-controlled study investigated the efficacy of this compound in patients with PBC. The key findings are summarized below:

| Parameter | This compound (300 mg/day) | Placebo | p-value |

| Number of Patients | 10 | 9 | |

| Subjective Improvement in Pruritus | 7 out of 10 | 1 out of 9 | 0.02 |

| Median Fall in VAS Pruritus Score (mm) | 19.8 | - | - |

| 95% Confidence Interval for VAS fall | 3.3 to 40.7 | - | - |

Data extracted from a study on this compound for pruritus in primary biliary cirrhosis.[3]

Experimental Protocol: Clinical Trial for Pruritus in PBC

Study Design: Randomized, double-blind, placebo-controlled trial.

Patient Population: 19 patients with primary biliary cirrhosis and pruritus.

Treatment Arms:

-

This compound Group (n=10): Received 300 mg of this compound orally per day for 3 weeks.

-

Placebo Group (n=9): Received an identical-looking placebo orally per day for 3 weeks.

Assessment:

-

Primary Endpoint: Change in pruritus severity, measured daily by the patient on a 100 mm Visual Analogue Scale (VAS), where 0 represented no itch and 100 represented severe, intolerable itch.

-

Secondary Endpoint: Subjective assessment of improvement in pruritus.

-

Safety Monitoring: Liver function tests, antipyrine clearance, and serum total bile acids were monitored.

Statistical Analysis: The significance of the difference in subjective improvement was determined using Fisher's exact test. The median difference in the fall of VAS scores between the groups was also calculated with a 95% confidence interval.

The results of this study demonstrated that a daily dose of 300 mg of this compound significantly ameliorated pruritus in patients with primary biliary cirrhosis without causing significant side effects.[3]

Pharmacokinetics and Metabolism

Studies on the metabolism of this compound in humans have shown that after a single oral dose, the majority of the drug is excreted in the urine (approximately 78.8%) and a smaller portion in the feces (approximately 12.0%) over 120 hours. Unchanged this compound is not found in the urine, indicating extensive metabolism. The primary metabolic pathway is hydroxylation of the alkyl side chain and/or the phenyl group, followed by conjugation with glucuronic and/or sulfuric acids.[1]

Conclusion

This compound stands as a significant example of a therapeutic agent developed to leverage the mechanism of enzyme induction for clinical benefit. Its well-defined synthesis and clear, receptor-mediated mechanism of action provide a solid foundation for its use in treating conditions characterized by the accumulation of metabolic byproducts. The clinical data supporting its efficacy in alleviating cholestatic pruritus are compelling. This technical whitepaper provides a detailed and comprehensive resource for understanding the discovery, synthesis, and pharmacological profile of this compound, which may inform future research and development in related therapeutic areas.

References

- 1. Metabolism of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of drug-metabolizing enzymes: mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound for the treatment of pruritus associated with primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Flumecinol's Mechanism of Action in Liver Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumecinol (3-trifluoromethyl-α-ethylbenzhydrol), also known as Zixoryn, is a compound recognized for its role as a hepatic enzyme inducer.[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in liver cells. The primary mechanism involves the activation of nuclear receptors, which subsequently modulates the expression of genes encoding for drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. This guide outlines the signaling pathways, provides detailed experimental protocols for characterization, and presents a framework for quantitative analysis of this compound's effects.

Core Mechanism of Action: Nuclear Receptor Activation

The induction of hepatic enzymes by xenobiotics like this compound is predominantly mediated by the activation of specific nuclear receptors that act as sensors for foreign compounds. The two key nuclear receptors implicated in this process within hepatocytes are the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) .[2][3][4]

Upon entering a hepatocyte, this compound is believed to bind to and activate PXR and/or CAR. This activation event initiates a cascade of molecular events leading to increased transcription of target genes.

Signaling Pathway of this compound-Induced Enzyme Induction

The generalized signaling cascade for this compound-mediated induction of cytochrome P450 enzymes is as follows:

-

Cellular Entry: this compound, being a lipophilic molecule, passively diffuses across the hepatocyte cell membrane into the cytoplasm.

-

Nuclear Receptor Activation: In the cytoplasm, this compound can bind to PXR and/or CAR.

-

PXR Activation: PXR is typically complexed with chaperone proteins in the cytoplasm. Ligand binding by this compound induces a conformational change, leading to the dissociation of these chaperones.

-

CAR Activation: CAR can be activated through both direct ligand binding and indirect mechanisms. This compound may act as a direct ligand or trigger signaling pathways that lead to CAR dephosphorylation and subsequent activation.

-

-

Nuclear Translocation: The activated this compound-receptor complex translocates from the cytoplasm into the nucleus.

-

Heterodimerization: Inside the nucleus, the activated receptor (PXR or CAR) forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This heterodimeric complex then binds to specific DNA sequences known as response elements located in the promoter regions of target genes. For PXR, these are often referred to as PXR response elements (PXREs), while for CAR, they are known as phenobarbital-responsive elements (PBREs).

-

Gene Transcription: The binding of the receptor-RXR complex to the DNA recruits co-activator proteins, which in turn enhances the transcription of target genes, leading to an increased synthesis of messenger RNA (mRNA).

-

Protein Synthesis: The mRNA is translated into new enzyme proteins, such as CYP3A4 (a primary target of PXR) and CYP2B6 (a primary target of CAR), resulting in an overall increase in the metabolic capacity of the liver cell.

The following diagram illustrates this signaling pathway:

Quantitative Data Summary

Table 1: this compound Nuclear Receptor Activation

| Parameter | PXR | CAR |

| EC50 (µM) | Data to be determined | Data to be determined |

| Maximal Activation (Fold Change) | Data to be determined | Data to be determined |

| Binding Affinity (Kd, µM) | Data to be determined | Data to be determined |

Table 2: this compound-Mediated Induction of Cytochrome P450 Enzymes in Primary Human Hepatocytes

| This compound Concentration (µM) | CYP3A4 mRNA (Fold Induction) | CYP3A4 Activity (Fold Induction) | CYP2B6 mRNA (Fold Induction) | CYP2B6 Activity (Fold Induction) |

| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |

| [Concentration 1] | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| [Concentration 2] | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| [Concentration 3] | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Positive Control (e.g., Rifampicin for CYP3A4, Phenobarbital for CYP2B6) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate and quantify the mechanism of action of this compound in liver cells.

Protocol 1: PXR and CAR Activation Assays (Reporter Gene Assay)

This protocol is designed to quantify the activation of PXR and CAR by this compound in a cell-based reporter gene assay.

Experimental Workflow:

Methodology:

-

Cell Culture:

-

Culture HepG2 cells (or another suitable human liver cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

-

Transfection:

-

Seed HepG2 cells into 96-well plates at a density of 1 x 104 cells per well.

-

After 24 hours, transfect the cells using a suitable transfection reagent (e.g., Lipofectamine). The transfection mixture should contain:

-

An expression vector for human PXR or CAR.

-

A reporter plasmid containing a luciferase gene under the control of a PXR/CAR-responsive promoter (e.g., the promoter region of CYP3A4).

-

A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM).

-

Include a vehicle control (e.g., 0.1% DMSO) and positive controls (e.g., Rifampicin for PXR, CITCO for CAR).

-

-

Luciferase Assay:

-

After 24-48 hours of incubation with the compounds, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold activation relative to the vehicle control.

-

Plot the fold activation against the this compound concentration and determine the EC50 value using non-linear regression analysis.

-

Protocol 2: CYP450 mRNA Induction in Primary Human Hepatocytes

This protocol details the measurement of CYP3A4 and CYP2B6 mRNA induction by this compound in primary human hepatocytes using quantitative real-time PCR (qPCR).

Experimental Workflow:

Methodology:

-

Hepatocyte Culture:

-

Thaw cryopreserved primary human hepatocytes and plate them on collagen-coated plates in hepatocyte culture medium.

-

Allow the cells to form a confluent monolayer over 24-48 hours.

-

-

Compound Treatment:

-

Treat the hepatocytes with various concentrations of this compound.

-

Include a vehicle control and positive controls (Rifampicin for CYP3A4, Phenobarbital for CYP2B6).

-

Incubate for 48-72 hours, replacing the medium with freshly prepared compound-containing medium every 24 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

At the end of the treatment period, lyse the cells and extract total RNA using a suitable kit.

-

Assess RNA quality and quantity.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for CYP3A4, CYP2B6, and a reference housekeeping gene (e.g., GAPDH or ACTB).

-

Use a SYBR Green or probe-based detection method.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Determine the fold change in mRNA expression using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and relative to the vehicle control.

-

Protocol 3: PXR/CAR Nuclear Translocation Assay (Immunofluorescence)

This protocol describes a method to visualize and quantify the translocation of PXR and CAR from the cytoplasm to the nucleus upon treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Seed primary human hepatocytes or HepG2 cells on collagen-coated glass coverslips in a multi-well plate.

-

Treat the cells with this compound, a vehicle control, and positive controls for a specified period (e.g., 1-4 hours).

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).

-

Incubate with primary antibodies specific for PXR or CAR.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Capture images of multiple fields for each treatment condition.

-

Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm using image analysis software (e.g., ImageJ).

-

Conclusion

The primary mechanism of action of this compound in liver cells is the induction of cytochrome P450 enzymes through the activation of the nuclear receptors PXR and CAR. This guide provides a comprehensive overview of the underlying signaling pathways and detailed experimental protocols for the thorough characterization of this compound's effects. The generation of quantitative data using these methodologies will enable a more complete understanding of its pharmacological profile and its potential for drug-drug interactions, which is critical for both research and drug development applications.

References

- 1. m-Trifluoromethyl-alpha-ethylbenzhydrol: a new enzyme inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of cytochrome P450 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

Early Pharmacological Studies of Flumecinol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early pharmacological studies of Flumecinol (also known under the trade name Zixoryn and developmental code RGH-3332). The focus is on its core mechanism as a hepatic enzyme inducer and its initial pharmacokinetic and metabolic profiles.

Core Pharmacological Action: Hepatic Enzyme Induction

Early research identified this compound as a potent inducer of hepatic microsomal enzymes, specifically the cytochrome P-450 (CYP450) monooxygenase system.[1][2] This enzyme system is crucial for the metabolism of a wide range of endogenous and exogenous compounds.[3][4] The induction of these enzymes can lead to altered pharmacokinetics of co-administered drugs and changes in the metabolism of endogenous substances like steroids.[3][5]

Effects on Cytochrome P-450 and Testosterone Hydroxylation

In preclinical studies using male rats, this compound demonstrated a significant effect on the liver's cytochrome P-450 system. Administration of the drug led to an increase in the total content of liver cytochrome P-450 in both immature and adult rats.[1]

The primary impact observed was on the regio- and stereo-specific hydroxylation of testosterone. In 35-day-old rats, this compound specifically induced 16α-hydroxylation.[1] In older, 60-day-old rats, a slight increase in 2α-hydroxylation was also noted.[1] Interestingly, total testosterone oxidation activity did not increase in the older rats and showed a slight decrease in the younger, treated rats.[1]

Pharmacokinetic Profile

Early pharmacokinetic studies were conducted in both canines and humans, revealing species-specific differences in its absorption, distribution, metabolism, and excretion (ADME).

Quantitative Pharmacokinetic Data

| Parameter | Dog | Human | Reference |

| Dose | 40 mg/kg (oral) | 100 mg single dose (oral) | [6] |

| Time to Peak Plasma Concentration (Tmax) | 5.3 hours | 2.1 hours | [6] |

| Elimination Half-life (t1/2) | 38.95 hours | 17.16 hours | [6] |

| Clearance | 53.2 L/hour | 94.0 L/hour | [6] |

Metabolism in Humans

Studies in human volunteers using 14C-labeled this compound provided a clear picture of its metabolic fate. Following a single 100 mg oral dose, the majority of the radioactivity (78.8 ± 6.0%) was excreted in the urine within 120 hours, with a smaller portion (12.0 ± 5.3%) found in the feces.[7]

Key metabolic pathways include:

-

No unchanged drug was excreted in the urine. [7]

-

A small amount of unchanged this compound was present in the feces, both unconjugated (1.2% of the dose) and as glucuronic and sulphuric acid conjugates (10.8% of the dose).[7]

-

All urinary metabolites were found to be conjugated with either glucuronic and/or sulphuric acids.[7]

-

The primary metabolic transformation is the hydroxylation of the alkyl side chain and/or the phenyl group , followed by conjugation.[7]

-

Importantly, the trifluoromethyl (CF3) group and the core structure of the molecule remain intact during metabolism.[7]

Human Tolerance and Dosing

Clinical studies in healthy volunteers were conducted to determine the optimal dosage for enzyme induction and to assess its safety profile. Various single doses (25 mg to 800 mg) and multiple-dose regimens were evaluated.[8]

The intensity of enzyme induction was assessed by monitoring:

-

Antipyrine metabolic clearance

-

D-glucaric acid excretion

-

Menthol loading

-

Total serum bilirubin[8]

Based on these studies, a single oral dose of 600 mg administered at 7-day intervals was recommended for inducing both phase I and phase II metabolic reactions.[8] The inductive effect was observed to begin within 24 hours, peak between 48 and 96 hours, and cease between 216 and 408 hours.[8]

Experimental Protocols

Pharmacokinetic Studies in Humans and Dogs

-

Subjects: Four beagle dogs and six healthy human volunteers.

-

Dosing: Dogs received a 40 mg/kg oral dose, while humans received a single 100 mg oral dose.

-

Sample Collection: Blood samples were collected at various time points.

-

Analytical Method: this compound was extracted from plasma using diethyl ether and quantified by gas-liquid chromatography with a flame ionization detector (FID).

-

Data Analysis: Pharmacokinetic parameters were determined by computer evaluation of the plasma concentration-time curves.[6]

Testosterone Hydroxylation Assay in Rats

-

Subjects: Male rats of different ages (35 and 60 days old).

-

Treatment: Administration of this compound.

-

Sample Preparation: Preparation of liver microsomes from treated and untreated rats.

-

Assay: Incubation of liver microsomes with testosterone.

-

Analysis: Separation and quantification of testosterone metabolites using high-pressure liquid chromatography (HPLC) to determine the activity of specific hydroxylases.[1]

Visualizations

Caption: this compound's mechanism of hepatic enzyme induction.

Caption: Workflow for early pharmacokinetic studies of this compound.

References

- 1. This compound, a novel inducer of testosterone 16 alpha-hydroxylation in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. focusontoxpath.com [focusontoxpath.com]

- 4. longdom.org [longdom.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Pharmacokinetic studies of this compound in man and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human tolerance of this compound (Zixoryn, RGH-3332), its regime and dosage in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Flumecinol structural formula and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumecinol (also known as Zixoryn®) is a synthetic compound recognized for its potent induction of hepatic cytochrome P-450 (CYP450) monooxygenases. This technical guide provides an in-depth overview of this compound, encompassing its structural formula, physicochemical properties, metabolic fate, and the molecular pathways it influences. Detailed experimental protocols for its synthesis and analysis of its metabolism are provided. The document aims to serve as a comprehensive resource for researchers and professionals engaged in drug development and metabolism studies.

Chemical and Physical Properties

This compound, with the IUPAC name 1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol, is a tertiary alcohol. Its chemical structure is characterized by a central carbon atom bonded to a phenyl group, a 3-(trifluoromethyl)phenyl group, an ethyl group, and a hydroxyl group.

Structural Formula:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₅F₃O | [1][2][3] |

| Molecular Weight | 280.28 g/mol | [1][4] |

| IUPAC Name | 1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol | [5] |

| Synonyms | Zixoryn, Zyxorin, Flumacinol, RGH-3332 | [1] |

| CAS Number | 56430-99-0 | [5] |

| InChI Key | DVASNQYQOZHAJN-UHFFFAOYSA-N | [1][2] |

| SMILES | CCC(O)(C1=CC=CC=C1)C2=CC(=CC=C2)C(F)(F)F | [2] |

| Boiling Point | 106-108 °C at 0.03 mmHg | [6] |

| XLogP3 | 4.3 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 (Oxygen atom) | |

| Rotatable Bond Count | 3 | |

| Topological Polar Surface Area | 20.2 Ų |

Pharmacology and Mechanism of Action

This compound is a well-documented inducer of the hepatic microsomal drug-metabolizing enzyme system.[4] Specifically, it upregulates the expression of cytochrome P-450 monooxygenases.[4] This induction of CYP450 enzymes can alter the metabolism of co-administered drugs and endogenous compounds.

Cytochrome P-450 Induction Signaling Pathway

The induction of cytochrome P-450 enzymes by xenobiotics like this compound is primarily mediated by the activation of nuclear receptors, which act as ligand-activated transcription factors. The key receptors involved in this process are the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR). Upon ligand binding in the cytoplasm, these receptors translocate to the nucleus, form heterodimers with the Retinoid X Receptor (RXR), and bind to specific response elements in the promoter regions of CYP450 genes, thereby initiating their transcription.

Metabolism

The metabolism of this compound has been studied in humans, with the primary routes of biotransformation being hydroxylation and subsequent conjugation.

Metabolic Pathway

Following oral administration, this compound undergoes extensive metabolism. The major metabolic pathway involves the hydroxylation of either the alkyl side chain or one of the phenyl groups. These hydroxylated metabolites are then conjugated with glucuronic acid or sulfuric acid to form more water-soluble compounds that can be readily excreted. Unchanged this compound is not found in the urine.[5][7]

Excretion

In a study with radiolabeled this compound in human volunteers, approximately 78.8% of the administered dose was excreted in the urine and 12.0% in the feces over 120 hours.[7] The urinary metabolites were exclusively conjugates of glucuronic and/or sulfuric acids.[5][7]

Table 2: Excretion of this compound and its Metabolites in Humans

| Excretion Route | Percentage of Dose (Mean ± SD) | Form | Reference |

| Urine | 78.8 ± 6.0% | Conjugated Metabolites | [7] |

| Feces | 12.0 ± 5.3% | Unchanged (1.2%), Conjugated Metabolites (10.8%) | [7] |

Experimental Protocols

Synthesis of 3-trifluoromethyl-α-ethyl-benzhydrol (this compound)

Materials:

-

Magnesium turnings

-

3-Trifluoromethyl-bromobenzene

-

Dry ether

-

Propiophenone

-

10% aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

A Grignard solution is prepared from 13.6 g of magnesium turnings and 126 g of 3-trifluoromethyl-bromobenzene in 182 ml of dry ether.[6]

-

A solution of 37.5 g of propiophenone in 200 ml of dry ether is added dropwise to the Grignard solution at -10 °C.[6]

-

The reaction mixture is stirred at 0 °C for 30 minutes and then refluxed for 1 hour.[6]

-

After cooling to 0 °C, the Grignard complex is decomposed with a 10% aqueous ammonium chloride solution.[6]

-

The ethereal phase is separated, washed until neutral, and dried over anhydrous sodium sulfate.[6]

-

The solvent is evaporated, and the remaining oil is purified by fractional distillation under vacuum to yield 3-trifluoromethyl-α-ethyl-benzhydrol.[6]

Human Metabolism Study

Study Design:

-

A single oral dose of 100 mg of ¹⁴C-labeled this compound was administered to volunteers.[7]

Sample Collection:

-

Urine and feces were collected over a period of 120 hours.[7]

Analytical Methods:

-

Radioactivity Measurement: Total radioactivity in urine and feces was quantified to determine the extent of excretion.[7]

-

Metabolite Profiling:

-

Chromatographic techniques (e.g., Thin Layer Chromatography, Gas Chromatography) were used to separate metabolites.[7]

-

Enzymatic hydrolysis with β-glucuronidase and arylsulfatase was performed to identify conjugated metabolites.[7]

-

Mass Spectrometry and Infrared Spectrophotometry were employed for the structural elucidation of the metabolites.[7]

-

Clinical Applications and Considerations

This compound has been investigated for its clinical utility in conditions where the induction of hepatic enzymes may be beneficial. For instance, it has been studied for the treatment of pruritus (itching) associated with primary biliary cirrhosis. In a clinical trial, short-term treatment with 300 mg of this compound daily significantly ameliorated pruritus in these patients.

Conclusion

This compound is a potent inducer of hepatic cytochrome P-450 enzymes with a well-characterized metabolic profile in humans. Its synthesis is achievable through a standard Grignard reaction. The primary metabolic pathways involve hydroxylation and conjugation, leading to the excretion of water-soluble metabolites. The ability of this compound to induce drug-metabolizing enzymes warrants consideration for potential drug-drug interactions but also opens avenues for therapeutic applications in specific clinical contexts. This guide provides a foundational understanding of this compound for professionals in the fields of pharmacology, toxicology, and drug development. Further research to elucidate the specific nuclear receptor (PXR, CAR, or AhR) predominantly activated by this compound would provide a more complete picture of its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. ncl.ac.uk [ncl.ac.uk]

- 3. Targeting the pregnane X receptor using microbial metabolite mimicry | EMBO Molecular Medicine [link.springer.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a novel inducer of testosterone 16 alpha-hydroxylation in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In-Vitro Studies of Flumecinol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumecinol, also known as Zixoryn, is a compound noted for its enzyme-inducing properties. This technical guide provides a comprehensive overview of the initial in-vitro studies that have characterized the pharmacological and toxicological profile of this compound at the cellular and subcellular levels. The following sections detail the available quantitative data, outline the likely experimental methodologies employed in its early evaluation, and visualize the key signaling pathways involved in its mechanism of action. It is important to note that publicly available in-vitro data for this compound is limited, and therefore, some of the described protocols and pathways are based on established methodologies in the field of in-vitro toxicology and drug metabolism.

Quantitative Data Summary

The primary in-vitro focus of early this compound research was its effect on the cytochrome P450 (CYP) enzyme system. The following tables summarize the key quantitative findings from these foundational studies.

Table 1: In-Vitro Cytochrome P450 Induction in Rat Liver Microsomes

| Parameter | 35-day-old rats | 60-day-old rats | Reference |

| Total Cytochrome P-450 Content | Enhanced | Enhanced | [1] |

| Total Testosterone Oxidation Activity | Slight Decrease | No Difference | [1] |

| Testosterone 16α-hydroxylation | Induced | Induced | [1] |

| Testosterone 2α-hydroxylation | No Significant Change | Slight Increase | [1] |

Note: The study did not provide specific fold-induction values in the abstract.

Table 2: Human Metabolism of this compound

| Metabolite Type | Excretion Route | Percentage of Dose | Reference |

| Conjugated Metabolites (Glucuronic and/or Sulphuric Acids) | Urine | 77.8% | |

| Unchanged this compound (Unconjugated) | Feces | 1.2% | |

| Conjugated this compound (Glucuronic and Sulphuric Acids) | Feces | 10.8% |

Note: This data is from a human metabolism study and provides context for the in-vitro metabolic pathways.

Experimental Protocols

Detailed experimental protocols for the initial in-vitro studies of this compound are not extensively available in the public domain. However, based on standard practices for evaluating enzyme induction and in-vitro toxicology, the following methodologies were likely employed.

Cytochrome P450 Induction Assays in Primary Hepatocytes

This assay is the gold standard for assessing the potential of a compound to induce drug-metabolizing enzymes.

-

Cell System: Freshly isolated or cryopreserved primary human hepatocytes.

-

Culture Conditions: Hepatocytes are typically cultured in a collagen-coated multi-well plate format in a specialized hepatocyte culture medium.

-

Treatment: Cells are treated with a range of concentrations of this compound, a negative control (vehicle), and positive controls (e.g., rifampicin for CYP3A4, phenobarbital for CYP2B6, and omeprazole for CYP1A2) for 48-72 hours.

-

Endpoint Measurement:

-

Enzyme Activity: Following treatment, cells are incubated with specific CYP probe substrates. The formation of the corresponding metabolite is measured by LC-MS/MS.

-

mRNA Expression: Total RNA is isolated from the hepatocytes, and the relative mRNA levels of target CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) are quantified using qRT-PCR.

-

-

Data Analysis: The fold induction of enzyme activity or mRNA expression is calculated relative to the vehicle control.

In-Vitro Cytotoxicity Assays

These assays are crucial for determining the concentration range for definitive mechanistic studies and for assessing the general toxicity of the compound.

-

Cell Lines: A panel of human cell lines, including liver-derived cells (e.g., HepG2, Huh7) and cells from other organs, would be used to assess organ-specific toxicity.

-

Assay Principle:

-

MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.

-

LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

-

Neutral Red Uptake Assay: Assesses the integrity of the lysosomal membrane.

-

-

Procedure: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for 24 to 72 hours. The respective assay reagents are then added, and the endpoint (e.g., absorbance, fluorescence) is measured using a plate reader.

-

Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism by which this compound is proposed to exert its enzyme-inducing effects is through the activation of nuclear receptors, which are key transcriptional regulators of drug-metabolizing enzymes and transporters.

Cytochrome P450 Induction Pathway

This compound, as a xenobiotic, likely enters the hepatocyte and binds to and activates nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). This activation leads to the heterodimerization of the nuclear receptor with the Retinoid X Receptor (RXR). The resulting complex translocates to the nucleus and binds to specific response elements in the promoter regions of target genes, including those encoding for CYP enzymes. This binding initiates the transcription of these genes, leading to increased mRNA and subsequent protein expression, resulting in enhanced metabolic activity.

Caption: Proposed signaling pathway for this compound-mediated CYP450 enzyme induction.

Experimental Workflow for In-Vitro Induction Studies

The logical flow of experiments to characterize a potential enzyme inducer like this compound typically starts with broad cytotoxicity screening to determine a non-toxic concentration range. This is followed by definitive enzyme induction studies in a relevant cell system, such as primary human hepatocytes, to measure changes in both enzyme activity and gene expression.

Caption: A typical experimental workflow for assessing in-vitro enzyme induction.

References

Flumecinol: An In-depth Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumecinol (3-trifluoromethyl-α-ethylbenzhydrol), a potent inducer of hepatic microsomal enzymes, has demonstrated therapeutic potential primarily in the management of cholestatic pruritus. Its mechanism of action is centered on the upregulation of cytochrome P450 (CYP) enzymes, which enhances the metabolism and clearance of various endogenous and exogenous substances. This guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, pharmacokinetic profile, clinical efficacy, and safety data. Detailed experimental protocols for preclinical and clinical evaluation are outlined, and key signaling pathways are visualized to facilitate further research and development.

Introduction

This compound is a xenobiotic compound recognized for its significant capacity to induce hepatic enzymes. This property has been harnessed for therapeutic benefit, particularly in conditions characterized by the accumulation of pruritogenic substances. The primary clinical application of this compound to date has been in the alleviation of intractable pruritus associated with primary biliary cirrhosis (PBC) and other cholestatic liver diseases. This document serves as a technical resource for researchers and drug development professionals, consolidating the available scientific data on this compound to support its further exploration and potential therapeutic expansion.

Mechanism of Action

This compound's primary pharmacological effect is the induction of the hepatic mixed-function oxidase system. This is achieved through the upregulation of various cytochrome P450 (CYP) isoenzymes. The induction of these enzymes enhances the biotransformation of a wide range of compounds, facilitating their detoxification and excretion.

Signaling Pathways in Enzyme Induction

The induction of CYP enzymes by xenobiotics like this compound is primarily mediated by the activation of nuclear receptors, which act as ligand-activated transcription factors. The key receptors involved in this process are the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR). Upon ligand binding in the cytoplasm, these receptors translocate to the nucleus, form heterodimers with the Retinoid X Receptor (RXR), and bind to specific response elements in the promoter regions of target genes, thereby initiating their transcription.

-

Pregnane X Receptor (PXR): A key regulator of CYP3A4, an enzyme responsible for the metabolism of a large number of drugs.

-

Constitutive Androstane Receptor (CAR): Primarily involved in the induction of CYP2B6.

-

Aryl Hydrocarbon Receptor (AhR): Mediates the induction of CYP1A family enzymes.

While the precise interactions of this compound with these receptors have not been fully elucidated in the available literature, its known induction of the cytochrome P-450 system strongly suggests its activity as an agonist for one or more of these nuclear receptors.

Therapeutic Potential

Cholestatic Pruritus

The most well-documented therapeutic application of this compound is in the management of pruritus (itching) associated with cholestatic liver diseases, such as Primary Biliary Cirrhosis (PBC). In these conditions, the impaired flow of bile leads to the accumulation of bile acids and other pruritogenic substances in the systemic circulation. By inducing hepatic enzymes, this compound is thought to enhance the hydroxylation and subsequent detoxification and elimination of these pruritogens, thereby alleviating itching.

A clinical trial involving patients with PBC demonstrated that short-term treatment with 300 mg of this compound daily significantly ameliorated pruritus compared to a placebo.[1]

Hyperbilirubinemia

Given its mechanism as a potent hepatic enzyme inducer, similar to phenobarbital, this compound holds theoretical potential for the treatment of unconjugated hyperbilirubinemia. Conditions such as Crigler-Najjar syndrome type II and Gilbert's syndrome are characterized by a deficiency in the UGT1A1 enzyme, which is responsible for bilirubin conjugation. Enzyme inducers can increase the expression of this enzyme, thereby improving bilirubin clearance. While no direct clinical trials of this compound for these conditions have been identified, its pharmacological profile suggests it as a candidate for further investigation in this area.

Pharmacokinetics and Metabolism

This compound is rapidly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver.[1] The primary route of metabolism is hydroxylation of the alkyl side chain and/or the phenyl group, followed by conjugation with glucuronic and/or sulfuric acids.[1] The metabolites are then primarily excreted in the urine.[1] Unchanged this compound is not found in the urine.[1]

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2.1 hours | [1] |

| Elimination Half-life (t1/2) | 17.16 hours | [1] |

| Plasma Clearance | 94.0 L/hour | [1] |

| Protein Binding | 93-97% | [1] |

Clinical Efficacy Data

The primary clinical evidence for this compound's efficacy comes from a randomized, double-blind, placebo-controlled trial in patients with pruritus associated with PBC.[1]

Table 2: Summary of Clinical Trial Results for this compound in Cholestatic Pruritus

| Study Design | Patient Population | Intervention | Outcome Measures | Results | Reference |

| Randomized, Double-Blind, Placebo-Controlled | 19 patients with Primary Biliary Cirrhosis | This compound 300 mg daily for 3 weeks vs. Placebo | Subjective improvement in pruritus; Visual Analogue Scale (VAS) for pruritus | Subjective improvement in 7/10 this compound patients vs. 1/9 placebo patients (P=0.02). Median fall in VAS pruritus score was 19.8 mm greater with this compound. | [1] |

| Randomized, Double-Blind, Placebo-Controlled | 50 patients (46 with PBC) | This compound 600 mg once weekly for 3 weeks vs. Placebo | Subjective improvement in pruritus; VAS for pruritus | No significant difference in subjective improvement. Median fall in VAS pruritus score was 8.0 mm in favor of this compound (not statistically significant). | [1] |

Safety and Toxicology

In clinical trials for pruritus, this compound was found to be safe at doses of 300 mg daily and 600 mg weekly.[1] It did not significantly affect liver function tests, antipyrine clearance, or serum total bile acids, and was not associated with any significant side effects.[1]

Table 3: Summary of Toxicology Data for this compound

| Test | Species | Route | Result |

| Acute Oral Toxicity (LD50) | Rat | Oral | 4,500 mg/kg |

Experimental Protocols

In Vitro CYP Enzyme Induction Assay

This protocol outlines a general method for assessing the potential of a test compound, such as this compound, to induce CYP enzymes in cultured human hepatocytes.

Objective: To determine the in vitro potential of this compound to induce CYP1A2, CYP2B6, and CYP3A4 enzymes in primary human hepatocytes.

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte culture medium

-

Collagen-coated culture plates (e.g., 24-well or 96-well)

-

This compound (test compound)

-

Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)

-

Vehicle control (e.g., DMSO)

-

CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4)

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to attach and form a monolayer.

-

Compound Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of this compound, positive controls, or vehicle control. Typically, a 7-point concentration range is used.

-

Incubation: Incubate the cells for 48-72 hours, with a medium change every 24 hours containing the respective test compounds.

-

Probe Substrate Incubation: After the treatment period, wash the cells and incubate with a cocktail of CYP-specific probe substrates in fresh medium for a defined period (e.g., 30-60 minutes).

-

Sample Collection and Analysis: Collect the supernatant and/or cell lysate. Analyze the formation of the specific metabolites from the probe substrates using a validated LC-MS/MS method.

-

Data Analysis: Determine the concentration-dependent increase in CYP enzyme activity for this compound and compare it to the vehicle and positive controls. Calculate EC50 and maximal induction values.

Animal Model of Cholestatic Pruritus (Bile Duct Ligation)

This protocol describes the creation of a bile duct ligation (BDL) model in rodents, which is a common method to induce cholestatic pruritus for preclinical drug evaluation.

Objective: To induce cholestatic pruritus in a rodent model to evaluate the anti-pruritic efficacy of this compound.

Animals: Male Wistar rats or C57BL/6 mice.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Suture material

-

Heating pad

-

This compound (test compound)

-

Vehicle control

Procedure:

-

Anesthesia and Surgery: Anesthetize the animal. Make a midline abdominal incision to expose the common bile duct. Ligate the bile duct in two places and transect it between the ligatures. Suture the abdominal wall and skin.

-

Post-operative Care: Provide analgesia and allow the animals to recover for 5-7 days to develop cholestasis and pruritic behavior.

-

Treatment Administration: Administer this compound or vehicle control orally or via another appropriate route at predetermined doses and schedules.

-

Behavioral Assessment: Observe and quantify scratching behavior. This can be done by video recording and manually counting the number of scratching bouts over a defined period.

-

Biochemical Analysis: At the end of the study, collect blood and liver tissue to measure markers of cholestasis (e.g., serum bile acids, bilirubin, liver enzymes).

-

Data Analysis: Compare the scratching behavior and biochemical markers between the this compound-treated and vehicle control groups.

Conclusion and Future Directions

This compound is a promising therapeutic agent for cholestatic pruritus, with a well-established mechanism of action as a hepatic enzyme inducer. Its favorable safety profile in short-term studies supports its further clinical development for this indication. The potential application of this compound in disorders of unconjugated hyperbilirubinemia warrants investigation through dedicated preclinical and clinical studies. Future research should focus on elucidating the specific nuclear receptor interactions of this compound to better understand its molecular mechanism of enzyme induction. Furthermore, long-term safety and efficacy studies are needed to fully establish its therapeutic role. This comprehensive guide provides a foundation for these future endeavors, aiming to unlock the full therapeutic potential of this compound.

References

Flumecinol (CAS Number 56430-99-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumecinol (CAS 56430-99-0), chemically known as 3-trifluoromethyl-α-ethylbenzhydrol, is a xenobiotic compound recognized for its potent induction of hepatic microsomal enzymes. Marketed under trade names such as Zixoryn and Zyxorin, it has been investigated for its therapeutic potential in conditions requiring enhanced drug metabolism and bilirubin clearance. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis, mechanism of action, metabolism, and analytical methodologies. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

Physicochemical Properties

This compound is a diarylmethane derivative with the following properties[1][2][3]:

| Property | Value | Reference |

| CAS Number | 56430-99-0 | [2] |

| Molecular Formula | C₁₆H₁₅F₃O | [1][2] |

| Molecular Weight | 280.28 g/mol | [2][3] |

| IUPAC Name | 1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol | [4] |

| Synonyms | α-Ethyl-α-phenyl-3-(trifluoromethyl)benzenemethanol, 3-(Trifluoromethyl)-α-ethylbenzhydrol, RGH-3332 | [1][2][3] |

| Appearance | Oil | [2] |

| Boiling Point | 106-108 °C at 0.03 mmHg | [2] |

| UV max (in ethanol) | 259, 265, 271 nm | [2] |

| Solubility | Soluble in DMSO | [4] |

Synthesis

The synthesis of this compound (3-trifluoromethyl-α-ethyl-benzhydrol) can be achieved via a Grignard reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

Propiophenone

-

Magnesium turnings

-

3-Trifluoromethyl-bromobenzene

-

Dry diethyl ether

-

10% aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

A Grignard reagent is prepared from 13.6 g of magnesium turnings and 126 g of 3-trifluoromethyl-bromobenzene in 182 ml of dry ether. The solution is cooled to -10 °C.

-

A solution of 37.5 g of propiophenone in 200 ml of dry ether is added dropwise to the cooled Grignard solution.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then refluxed for 1 hour.

-

After cooling to 0 °C, the Grignard complex is decomposed by the addition of a 10% aqueous ammonium chloride solution.

-

The ethereal phase is separated, washed until neutral, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the remaining oil is purified by fractional distillation under vacuum to yield 3-trifluoromethyl-α-ethyl-benzhydrol. The product is collected at a boiling point of 106°-108° C/0.03mmHg[5].

Mechanism of Action: Hepatic Enzyme Induction

This compound is a potent inducer of the hepatic mixed-function oxidase system, which is responsible for Phase I and Phase II drug metabolism[5]. This induction leads to an increase in the total content of cytochrome P-450 in liver microsomes[6]. The primary mechanism is believed to involve the activation of nuclear receptors, specifically the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR), which are key regulators of xenobiotic-metabolizing enzymes.

Signaling Pathway of this compound-Mediated Enzyme Induction

Caption: Inferred signaling pathway of this compound-mediated enzyme induction via PXR and CAR activation.

Pharmacokinetics and Metabolism

This compound undergoes rapid absorption and extensive first-pass metabolism in humans[5].

| Parameter | Human | Dog | Reference |

| Dose | 100 mg (single oral) | 40 mg/kg (oral) | [7] |

| Time to Peak Plasma Concentration (Tmax) | 2.1 hours | 5.3 hours | [7] |

| Elimination Half-life (t₁/₂) | 17.16 hours | 38.95 hours | [7] |

| Plasma Clearance | 94.0 L/hour | 53.2 L/hour | [7] |

| Plasma Protein Binding | 93-97% | - | [5] |

Metabolism: The primary route of metabolism for this compound is hydroxylation of the alkyl side chain and/or the phenyl group, followed by conjugation with glucuronic and/or sulfuric acids[5][8]. The trifluoromethyl group and the core structure of the molecule remain intact during metabolism[5][8].

Excretion: Following a single 100 mg oral dose of ¹⁴C-labeled this compound in human volunteers, the excretion profile over 120 hours was as follows[5][8]:

-

Urine: 78.8 ± 6.0% of the dose (as conjugated metabolites)[5][8].

-

Feces: 12.0 ± 5.3% of the dose (1.2% as unconjugated this compound and 10.8% as conjugates)[5][8].

Unchanged this compound is not excreted in the urine[5][8].

Therapeutic Applications

This compound's enzyme-inducing properties have been explored for therapeutic benefit, particularly in conditions characterized by impaired bilirubin metabolism and cholestatic pruritus.

Clinical Trial in Primary Biliary Cirrhosis

A study investigated the efficacy of this compound in treating pruritus associated with primary biliary cirrhosis (PBC)[2].

| Study Arm | Number of Patients | Treatment Regimen | Subjective Improvement in Pruritus | Median Fall in VAS Pruritus Score (mm) |

| This compound | 10 | 300 mg daily for 3 weeks | 7 of 10 | 19.8 (95% CI: 3.3 to 40.7) |

| Placebo | 9 | Daily for 3 weeks | 1 of 9 | - |

| This compound | 24 | 600 mg once weekly for 3 weeks | 13 of 24 | 8.0 (95% CI: -2.1 to 20.8) |

| Placebo | 26 | Once weekly for 3 weeks | 10 of 26 | - |

The study concluded that short-term treatment with 300 mg of this compound daily significantly ameliorated pruritus in patients with primary biliary cirrhosis[2].

Experimental Protocols

In Vitro Enzyme Induction Assay

This protocol describes a general workflow for assessing the induction of cytochrome P450 enzymes by this compound in primary human hepatocytes.

Caption: Experimental workflow for in vitro CYP450 enzyme induction assay.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

A reversed-phase HPLC method can be employed for the analysis of this compound and its impurities.

Chromatographic Conditions (Example):

-

Column: LiChrosorb RP-18

-

Mobile Phase: Methanol-water (7:3, v/v)

-

Detection: UV spectrophotometry

A chiral HPLC system can be used for the separation of this compound enantiomers.

Chiral Chromatographic Conditions (Example):

-

Column: Chiralcel OD

-

Mobile Phase: Hexane-2-propanol (98:2, v/v)

-

Detection: UV spectrophotometry

Gas Chromatography (GC) for this compound Analysis in Biological Fluids

GC is a suitable method for the determination of this compound in plasma.

Procedure Outline:

-

Extraction: this compound is extracted from plasma using an organic solvent such as diethyl ether.

-

Analysis: The extract is analyzed by gas-liquid chromatography.

-

Detection: A flame ionization detector (FID) is commonly used.

Caption: General analytical workflow for this compound quantification in biological samples.

Conclusion

This compound is a well-characterized hepatic enzyme inducer with a clear mechanism of action, metabolic pathway, and demonstrated therapeutic potential in specific clinical contexts. The information provided in this technical guide, including detailed protocols and pathway diagrams, offers a solid foundation for further research and development involving this compound. Future studies could focus on elucidating the specific PXR/CAR binding affinities, quantifying the induction of individual CYP and UGT isoforms, and further exploring its therapeutic applications.

References

- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel inducer of testosterone 16 alpha-hydroxylation in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Metabolism of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the pregnane X receptor using microbial metabolite mimicry | EMBO Molecular Medicine [link.springer.com]

- 8. caymanchem.com [caymanchem.com]

The Biotransformation of Flumecinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumecinol (3-trifluoromethyl-α-ethyl-benzhydrol) is a compound noted for its activity as a hepatic enzyme inducer. Understanding its biotransformation is critical for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. This technical guide provides a comprehensive overview of the current knowledge on the metabolism of this compound in humans, based on available scientific literature. The core data is derived from a pivotal study that utilized ¹⁴C-labeled this compound to trace its metabolic fate in human volunteers.

I. Metabolic Fate and Excretion

The primary route of elimination of this compound and its metabolites is through the urine.[1][2][3] Following a single oral dose of 100 mg of ¹⁴C-Flumecinol to human volunteers, the majority of the radioactivity was recovered in the urine, with a smaller portion excreted in the feces.[1][2][3] Unchanged this compound is not excreted in the urine, indicating extensive metabolism.[1][2][3] A small amount of unchanged this compound is found in the feces, along with its conjugated metabolites.[1][2][3]

Table 1: Excretion of Radioactivity after a Single Oral Dose of ¹⁴C-Flumecinol (100 mg) in Humans

| Excretion Route | Percentage of Administered Dose (Mean ± S.D.) | Timeframe |

| Urine | 78.8 ± 6.0% | 120 hours |

| Feces | 12.0 ± 5.3% | 120 hours |

Data sourced from Klebovich et al., 1987.[1][2][3]

II. Biotransformation Pathways

The biotransformation of this compound in humans proceeds through two major phases of drug metabolism: Phase I oxidation and Phase II conjugation. The core structure of this compound, including the trifluoromethyl group and the benzhydrol skeleton, remains intact throughout its metabolism.[1][2][3]

Phase I Metabolism: Hydroxylation

The initial step in this compound's biotransformation is hydroxylation, a classic Phase I oxidative reaction. This process introduces a hydroxyl group onto the molecule, increasing its polarity and providing a site for subsequent conjugation. The hydroxylation can occur at two principal locations:

-

Alkyl side chain: The ethyl group can be hydroxylated.

-

Phenyl group: One of the phenyl rings can be hydroxylated.

Phase II Metabolism: Conjugation

Following hydroxylation, the resulting metabolites undergo extensive Phase II conjugation reactions.[1][2][3] All urinary metabolites of this compound are found in their conjugated forms.[1][2][3] The primary conjugation pathways are:

-

Glucuronidation: Conjugation with glucuronic acid.

-

Sulfation: Conjugation with sulfuric acid.

Fecal excretion includes both unconjugated this compound and its glucuronide and sulfate conjugates.[1][2][3]

Table 2: Distribution of this compound and its Metabolites in Excreta

| Analyte | Excretion Route | Form | Percentage of Administered Dose |

| Total Radioactivity | Urine | Conjugated Metabolites | 77.8% |

| Unchanged this compound | Feces | Unconjugated | 1.2% |

| This compound Metabolites | Feces | Conjugated | 10.8% |

Data sourced from Klebovich et al., 1987.[1][2][3]

III. Involved Enzyme Systems (Hypothesized)

While the specific enzymes responsible for the metabolism of this compound have not been definitively identified in the published literature, based on the observed metabolic pathways, the following enzyme superfamilies are implicated:

-

Cytochrome P450 (CYP) Enzymes: The hydroxylation of this compound is characteristic of Phase I reactions catalyzed by CYP enzymes, a major family of drug-metabolizing enzymes primarily located in the liver. Further research, such as in vitro studies using human liver microsomes and recombinant CYP isoforms, is required to identify the specific CYP enzymes involved (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

UDP-Glucuronosyltransferases (UGTs): The extensive glucuronidation of hydroxylated this compound metabolites points to the involvement of UGTs. These Phase II enzymes catalyze the transfer of glucuronic acid to various substrates, enhancing their water solubility and facilitating their excretion. Identifying the specific UGT isoforms (e.g., UGT1A and UGT2B families) would require further investigation with specific enzyme assays.

IV. Experimental Protocols

The foundational data on this compound's biotransformation in humans was obtained through a study employing radiolabeled compounds. Below is a summary of the key experimental methodologies.

Human Metabolism Study Protocol

-

Subjects and Dosing: Healthy male volunteers were administered a single oral dose of 100 mg of this compound containing 11.1 MBq (300 µCi) of ¹⁴C-Flumecinol.

-

Sample Collection: Urine and feces were collected from the subjects for 120 hours post-administration.

-

Radioactivity Measurement: The total radioactivity in urine and feces samples was determined using liquid scintillation counting to quantify the extent of excretion.

-

Metabolite Profiling:

-

Extraction: Metabolites were extracted from urine and feces.

-

Chromatography: Thin-layer chromatography (TLC) and gas chromatography (GC) were used to separate the parent drug from its metabolites.

-

Enzymatic Hydrolysis: To confirm the presence of conjugated metabolites, urine samples were treated with β-glucuronidase and sulfatase to hydrolyze the conjugates back to their aglycone (hydroxylated) forms.

-

-

Structural Elucidation: Mass spectrometry (MS) and infrared (IR) spectrophotometry were employed to identify the chemical structures of the metabolites.[2]

V. Future Research Directions

To further elucidate the biotransformation of this compound, the following areas of research are recommended:

-

Identification of Specific CYP and UGT Isoforms: In vitro studies using human liver microsomes, recombinant CYP enzymes, and recombinant UGT enzymes can pinpoint the specific isoforms responsible for the hydroxylation and glucuronidation of this compound. This information is crucial for predicting potential drug-drug interactions.

-

Inhibition and Induction Studies: Investigating whether this compound or its metabolites can inhibit or induce key drug-metabolizing enzymes will provide a more complete picture of its interaction potential.

-

Pharmacogenetics: Studying the influence of genetic polymorphisms in the identified CYP and UGT enzymes on the pharmacokinetics of this compound could help explain inter-individual variability in response to the drug.

Conclusion

The biotransformation of this compound in humans is extensive, involving Phase I hydroxylation followed by Phase II glucuronidation and sulfation. The resulting polar conjugates are primarily eliminated through the urine. While the major metabolic pathways have been elucidated, the specific enzyme isoforms responsible for these transformations remain to be identified. Further research in this area will provide a more detailed understanding of this compound's metabolism, contributing to its safer and more effective use.

References

Unraveling the Enigma: A Technical Guide to Investigating Flumecinol's Influence on Bile Acid Metabolism

For the Attention of Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Flumecinol (3-trifluoromethyl-α-ethylbenzhydrol) is a compound that has demonstrated efficacy in ameliorating pruritus associated with cholestatic conditions such as primary biliary cirrhosis.[1][2] Intriguingly, clinical observations have indicated that this compound's therapeutic effect occurs without a significant alteration in total serum bile acid concentrations.[1] This finding suggests a nuanced mechanism of action that may involve subtle yet significant modifications to bile acid metabolism, transport, or signaling, rather than a broad impact on the entire bile acid pool. To date, the precise molecular interactions of this compound with the key regulators of bile acid homeostasis remain largely uncharacterized.

This technical guide provides a comprehensive framework for elucidating the potential effects of this compound on bile acid metabolism. We present a series of detailed experimental protocols, from in vitro cell-based assays to advanced mass spectrometry techniques, designed to systematically investigate the compound's interaction with critical nuclear receptors and its influence on the expression of genes pivotal to bile acid synthesis and transport. Furthermore, this guide outlines the visualization of relevant signaling pathways and experimental workflows to provide a clear and logical roadmap for future research endeavors. The proposed studies aim to bridge the current knowledge gap and uncover the specific mechanisms by which this compound may exert its therapeutic effects in cholestatic disease.

Proposed In Vitro Investigations of this compound's Effects

To dissect the molecular mechanisms of this compound, a series of in vitro experiments are proposed. These studies will utilize human primary hepatocytes and relevant hepatic cell lines to assess the compound's impact on key pathways governing bile acid homeostasis.

Experimental Protocol: Nuclear Receptor Transactivation Assays

A critical first step is to determine if this compound interacts with the primary nuclear receptors that regulate bile acid metabolism: the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR).[3][4] A luciferase reporter gene assay is the gold standard for this purpose.

Objective: To determine if this compound acts as an agonist or antagonist of human FXR and PXR.

Materials:

-

HepG2 human hepatocellular carcinoma cells

-

Full-length human FXR and PXR expression vectors

-

Luciferase reporter vector containing FXR response elements (FXREs) or PXR response elements (PXREs)

-

Renilla luciferase control vector

-

Lipofectamine 3000 or similar transfection reagent

-

Dulbecco's Modified Eagle Medium (DMEM)

-